molecular formula C9H12N2 B1147933 3,5-Dimethyl-2-(1Z)-propenylpyrazine CAS No. 55138-74-4

3,5-Dimethyl-2-(1Z)-propenylpyrazine

Cat. No.: B1147933
CAS No.: 55138-74-4
M. Wt: 148.21
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-2-(1Z)-propenylpyrazine is a high-purity chemical standard supplied for use in research and analytical applications. This compound, with the CAS Registry Number 55138-74-4, has a molecular formula of C9H12N2 and a molecular weight of 148.21 g/mol . Researchers value this specific compound for its role in flavor and food science studies. It has been identified as a characteristic off-flavor compound formed in stored sea cucumber peptide powders (SCPPs), likely generated through Maillard reaction pathways during extended storage . This makes it a critical analyte for investigations into the formation mechanisms of undesirable flavors in peptide-based and protein-rich food products, helping to improve product shelf-life and quality. The (Z) stereochemistry of the propenyl group, as confirmed by its structure, is a key determinant of its chemical properties and olfactory characteristics . This product is intended for research purposes only, including use as a standard in gas chromatography-mass spectrometry (GC-MS), studies of reaction pathways in food chemistry, and sensory analysis. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

55138-74-4

Molecular Formula

C9H12N2

Molecular Weight

148.21

Purity

95% min.

Synonyms

3,5-Dimethyl-2-(1Z)-propenylpyrazine

Origin of Product

United States

Natural Occurrence and Environmental Distribution of 3,5 Dimethyl 2 1z Propenylpyrazine

Identification in Specific Biological and Food Matrices

The formation of pyrazines is predominantly associated with thermal processes, such as the Maillard reaction, which occurs during the roasting, baking, or frying of foods. This reaction between amino acids and reducing sugars gives rise to a complex mixture of volatile compounds, including a variety of alkylpyrazines that are integral to the characteristic flavors of roasted coffee, cocoa, nuts, and baked goods.

Food Matrices:

While numerous studies have documented the presence of a wide range of pyrazines in thermally processed foods, specific identification of 3,5-Dimethyl-2-(1Z)-propenylpyrazine is not prominently reported. For instance, comprehensive analyses of the volatile compounds in roasted coffee have identified a plethora of pyrazines, with compounds like 2-methylpyrazine, 2,6-dimethylpyrazine, and 2,5-dimethylpyrazine (B89654) being among the most abundant. Similarly, the characteristic flavor of roasted almonds is attributed to a complex mixture of volatiles where pyrazines are predominant. However, detailed compositional analyses of these and other roasted food products have yet to explicitly list this compound.

Fermentation is another significant pathway for pyrazine (B50134) formation in food. Fermented products such as soy sauce and some traditional fermented soybean foods owe part of their unique flavor profiles to the metabolic activities of microorganisms that can synthesize pyrazines. Research into the volatile components of these fermented foods has identified various dimethyl- and trimethyl-pyrazines, but specific data on this compound is conspicuously absent.

Biological Matrices:

In the realm of chemical ecology, pyrazines are well-established as semiochemicals, molecules that mediate interactions between organisms. They are notably employed by insects for a variety of signaling purposes, including as alarm pheromones. For example, certain species of fire ants (genus Solenopsis) are known to release specific pyrazines to alert nestmates to danger. Detailed chemical analyses of fire ant alarm pheromones have successfully identified compounds such as 2-ethyl-3,6-dimethylpyrazine and its isomer, 2-ethyl-3,5-dimethylpyrazine. While these findings highlight the importance of pyrazines in insect communication, there is currently no specific evidence in the available literature to confirm the presence of this compound as a semiochemical in fire ants or other insect species.

The following table provides an overview of various pyrazine compounds identified in different food and biological matrices, illustrating the diversity of this chemical class while also highlighting the absence of specific data for this compound.

MatrixIdentified Pyrazine Compounds (Examples)
Roasted Coffee 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2-Ethylpyrazine, 2-Ethyl-6-methylpyrazine, 2-Ethyl-5-methylpyrazine, 2,3,5-Trimethylpyrazine
Roasted Almonds 2,5-Dimethylpyrazine, and other various pyrazines formed during roasting
Fermented Soy Products 2,5-Dimethylpyrazine, 2,3,5,6-Tetramethylpyrazine, 2,3,5-Trimethylpyrazine
Fire Ant (Solenopsis invicta) Alarm Pheromone 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine

Quantitative and Qualitative Distribution Across Natural Systems

The quantitative and qualitative distribution of a chemical compound across different natural systems provides valuable insights into its ecological significance and potential sources. For many prevalent pyrazines, such data is available, allowing for a deeper understanding of their contribution to flavor profiles and their roles in chemical communication.

Quantitative Data in Food:

Quantitative studies on roasted coffee have revealed that the total concentration of alkylpyrazines can range from approximately 82.1 to 211.6 mg/kg. Within this, specific compounds show varying abundances, with 2-methylpyrazine often being the most prevalent. In roasted almonds, the concentration of pyrazines increases significantly during the roasting process. However, specific quantitative data for this compound in these or any other food matrices is not available in the current body of scientific literature.

The table below presents a summary of quantitative data for some commonly found pyrazines in roasted coffee, underscoring the lack of information for the target compound of this article.

CompoundConcentration Range in Roasted Coffee (mg/kg)
Total Alkylpyrazines82.1 - 211.6
2-MethylpyrazineMost abundant
2,6-Dimethylpyrazine-
2,5-Dimethylpyrazine-
2-Ethylpyrazine-
2-Ethyl-6-methylpyrazine-
2-Ethyl-5-methylpyrazine-
2,3,5-Trimethylpyrazine-
2,3-DimethylpyrazineLowest concentrations
2-Ethyl-3-methylpyrazineLowest concentrations
2-Ethyl-3,6-dimethylpyrazineLowest concentrations
2-Ethyl-3,5-dimethylpyrazineLowest concentrations

Qualitative Distribution:

Qualitatively, the distribution of pyrazines is widespread, particularly in environments subjected to heat or microbial activity. Their presence is a hallmark of the Maillard reaction, making them ubiquitous in cooked foods. In the biological world, their role as signaling molecules suggests a distribution that is tied to the specific ecological niches of the organisms that produce them. While the general distribution of pyrazines is broad, the specific qualitative distribution of this compound remains an open question. Its absence from comprehensive analytical studies of various natural products suggests that it may be a less common isomer, or perhaps it is present at concentrations below the detection limits of the analytical methods employed in those studies.

Mechanisms of Formation and Biosynthesis of 3,5 Dimethyl 2 1z Propenylpyrazine

Maillard Reaction Pathways Leading to Alkylpyrazine Formation

The Maillard reaction, a non-enzymatic browning process, is the principal route for the formation of a wide array of flavor compounds, including alkylpyrazines. perfumerflavorist.comperfumerflavorist.com This reaction series is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. perfumerflavorist.com The subsequent cascade of reactions, including Strecker degradation, is responsible for generating the necessary intermediates for pyrazine (B50134) ring formation. acs.orgacs.org

The synthesis of alkylpyrazines via the Maillard reaction is fundamentally dependent on the availability of specific precursor molecules, namely amino acids and reducing sugars. researchgate.net The structure of the resulting pyrazine is dictated by the side chains of the reactant amino acids and the fragmentation products of the sugars.

Key precursors for alkylpyrazine formation include:

Amino Acids : Simple amino acids such as L-alanine, L-serine, and L-threonine are crucial. perfumerflavorist.comnih.gov For instance, threonine has been shown to be a precursor for dimethylpyrazines. nih.gov More complex amino acids like lysine, with its α- and ε-amino groups, are also involved in pyrazine generation. researchwithrutgers.com Studies have shown that peptides, not just free amino acids, can serve as important precursors, sometimes yielding a higher amount of pyrazines like 2,5-dimethylpyrazine (B89654) and trimethylpyrazine. researchgate.netmdpi.comnih.gov

Carbonyl Sources : Reducing sugars (e.g., glucose, fructose) and their degradation products, such as α-dicarbonyl compounds (e.g., glyoxal, methylglyoxal), are essential carbonyl sources. researchgate.netresearchgate.net These dicarbonyls react with amino acids in the Strecker degradation pathway to produce α-aminocarbonyls, the direct building blocks of pyrazines. acs.orgresearchgate.net

The reaction conditions significantly influence the yield and profile of the pyrazines formed.

Temperature : Higher temperatures generally favor the Maillard reaction and subsequent pyrazine formation. researchgate.net Studies have demonstrated pyrazine generation at temperatures ranging from 120°C to 300°C. nih.govmdpi.com The amounts of pyrazines have been observed to decrease significantly as the reaction temperature is lowered. researchwithrutgers.com

pH : The pH of the reaction medium affects the rate of the Maillard reaction. Lysine-containing dipeptide models have been studied at a pH of 8.0 to facilitate pyrazine formation. nih.gov

Water Content : The concentration of water in the system plays a role. In some model systems, a decrease in water content has been shown to enhance the production of certain pyrazines. mdpi.com

Table 1: Key Precursors and Conditions for Alkylpyrazine Formation

Precursor Category Examples Reaction Conditions Resulting Products
Amino Group Donors L-Threonine, L-Serine, Lysine, Dipeptides (e.g., Arg-Lys, Lys-His) Temperature: 120°C - 300°C Dimethylpyrazines, Trimethylpyrazine, various other alkylpyrazines
Carbonyl Sources Glucose, Fructose, Glyoxal, Methylglyoxal pH: Alkaline conditions (e.g., pH 8.0) can be favorable α-Dicarbonyl and α-aminocarbonyl intermediates

The formation of pyrazines through the Maillard reaction is a kinetically controlled process. The initial step involves the condensation of an amino acid and a reducing sugar to form Amadori or Heyns compounds. acs.orgacs.org The subsequent degradation of these intermediates, particularly through the Strecker degradation pathway, leads to the formation of α-aminocarbonyls. acs.org The rate-limiting steps often involve the degradation of the sugar and the subsequent reactions of the resulting dicarbonyl compounds.

Microbial and Enzymatic Biotransformation Pathways

Certain microorganisms, particularly bacteria, are capable of producing alkylpyrazines as part of their metabolism. This biosynthetic route offers an alternative to the high-temperature chemical synthesis of the Maillard reaction.

Bacillus subtilis is a well-studied bacterium known for its ability to produce alkylpyrazines like 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP). asm.orgnih.gov The key substrate for this biosynthesis is the amino acid L-threonine. asm.orgnih.govasm.org

The proposed pathway in B. subtilis involves the following steps:

Enzymatic Conversion : The enzyme L-threonine 3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to produce an unstable intermediate, L-2-amino-acetoacetate. asm.orgnih.govasm.org

Spontaneous Decarboxylation : L-2-amino-acetoacetate spontaneously decarboxylates to form aminoacetone. asm.orgnih.gov

Condensation and Dehydrogenation : Two molecules of aminoacetone can then condense to form 3,6-dihydro-2,5-DMP. This intermediate is subsequently dehydrogenated to yield the final product, 2,5-DMP. asm.org This final conversion is a pH-dependent, non-enzymatic reaction. nih.govasm.org

This pathway highlights a chemoenzymatic approach where an initial enzymatic conversion provides the precursor for subsequent chemical reactions. nih.gov By manipulating this pathway, for instance by inactivating competing enzymes like 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), the production of 2,5-DMP can be enhanced. asm.orgnih.gov Other bacteria, such as Paenibacillus polymyxa and Citrobacter freundii, are also known pyrazine producers. researchgate.net

Table 2: Microbial and Enzymatic Pathway for 2,5-Dimethylpyrazine

Step Reactant(s) Enzyme/Condition Product(s) Organism Example
1 L-Threonine L-threonine 3-dehydrogenase (TDH) L-2-amino-acetoacetate Bacillus subtilis
2 L-2-amino-acetoacetate Spontaneous Decarboxylation Aminoacetone Bacillus subtilis
3 Aminoacetone (2 molecules) pH-dependent, non-enzymatic condensation and dehydrogenation 2,5-Dimethylpyrazine Bacillus subtilis

Thermal Degradation and Non-Enzymatic Formation Routes

Beyond the classic Maillard reaction involving both sugars and amino acids, alkylpyrazines can also be formed through the thermal degradation of amino acids alone, particularly hydroxy amino acids like serine and threonine. nih.gov When heated, these amino acids can undergo a series of complex reactions including decarbonylation, dehydration, and deamination to generate the necessary α-aminocarbonyl intermediates for pyrazine formation. nih.gov

For example, heating L-threonine has been shown to produce a range of pyrazines, including 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and trimethylpyrazine. nih.gov The proposed mechanism involves decarbonylation and dehydration as the main pathway to generate the α-aminocarbonyl intermediates. nih.gov

Another significant non-enzymatic route is the Strecker degradation , which can be considered a subset of the Maillard reaction but is a critical step in itself. acs.org This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. researchgate.net The reaction produces a Strecker aldehyde (which contributes to aroma), carbon dioxide, and an α-aminocarbonyl. acs.org These α-aminocarbonyls are the direct precursors that self-condense to form the dihydropyrazine (B8608421) ring, which then oxidizes to the final alkylpyrazine. acs.orgresearchgate.net This pathway is a primary source of the building blocks for pyrazines in many thermally processed foods. researchgate.net

Advanced Synthetic Methodologies for 3,5 Dimethyl 2 1z Propenylpyrazine and Its Analogues

Conventional Chemical Synthesis Routes and Reaction Mechanisms

The traditional synthesis of the pyrazine (B50134) ring system is well-established and typically involves the condensation of a 1,2-diamine with an α-dicarbonyl compound. researchgate.net One of the most classical and straightforward routes is the reaction between an appropriate 1,2-diketone and a 1,2-diamine. tandfonline.com This method proceeds via a double condensation reaction to form a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.net

Several historical methods, which are still in use, form the basis of pyrazine synthesis. These include:

Staedel–Rugheimer Pyrazine Synthesis (1876): In this method, a 2-haloacetophenone reacts with ammonia (B1221849) to form an amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a pyrazine. researchgate.net

Gutknecht Pyrazine Synthesis (1879): This is a variation based on the self-condensation of an α-ketoamine, differing in the method used to synthesize this key intermediate. researchgate.net

The general mechanism for the formation of a substituted pyrazine from a 1,2-diamine and an α-dicarbonyl compound involves two key steps. First, the two amine groups of the diamine nucleophilically attack the two carbonyl groups of the dicarbonyl compound, leading to the loss of two water molecules and the formation of a cyclic dihydropyrazine. The second step is an oxidation reaction that aromatizes the ring to form the stable pyrazine derivative. researchgate.net In some laboratory preparations, this oxidation can be a significant challenge, with some methods requiring harsh conditions or bubbling oxygen through the reaction mixture. tandfonline.com

For the specific synthesis of alkenyl-substituted pyrazines like 3,5-dimethyl-2-propenylpyrazine, a common strategy involves the condensation of 1,2-diaminopropane (B80664) with a suitable α-dicarbonyl precursor that already contains the propenyl side chain. Another approach is the synthesis of a pyrazine core with a functional group that can be later converted into the propenyl group, for example, through a Wittig reaction or a cross-coupling reaction. researchgate.net

Table 1: Overview of Conventional Pyrazine Synthesis Methods

Synthesis MethodReactantsKey IntermediateGeneral Notes
Condensation Reaction1,2-Diamine and 1,2-DicarbonylDihydropyrazineThe most direct and classical route; requires a final oxidation step. researchgate.nettandfonline.com
Staedel–Rugheimer Synthesis2-Haloacetophenone and Ammoniaα-Amino ketoneInvolves self-condensation of the amino ketone intermediate. researchgate.net
Gutknecht Synthesisα-Ketoamineα-KetoamineBased on the self-condensation of an α-ketoamine. researchgate.net
From N-(hydroxyalkyl)alkyldiamineN-(hydroxyalkyl)alkyldiamine-Involves cyclodehydrogenation using catalysts like copper-chromium. tandfonline.com

Stereoselective Synthesis of (1Z)- and (1E)-Isomers

The propenyl side chain in 3,5-dimethyl-2-propenylpyrazine can exist as two geometric isomers: (1Z) (cis) and (1E) (trans). Often, synthetic methods produce a mixture of both isomers, necessitating separation or the development of stereoselective reactions to obtain the desired isomer. google.com The distinct spatial arrangement of atoms in these isomers can lead to different sensory properties, making the control of stereochemistry crucial for flavor and fragrance applications.

Direct stereoselective synthesis that exclusively yields the (1Z)-isomer is challenging. More commonly, a non-selective synthesis is performed, followed by the separation of the resulting E/Z isomer mixture. Various chromatographic techniques have been developed for this purpose, exploiting the subtle differences in the physical properties of the isomers. google.comresearchgate.net

One of the most effective methods for separating alkene isomers is argentation chromatography, a form of liquid chromatography that uses a stationary phase impregnated with silver ions (Ag+). The silver ions interact reversibly with the π-electrons of the carbon-carbon double bond. The strength of this interaction differs between the Z (cis) and E (trans) isomers, with the less sterically hindered E isomer often forming a more stable complex and thus being retained more strongly on the column, allowing for their separation. This technique can be applied in various formats, including ion-exchange chromatography where silver ions are bound to an ion-exchange resin. google.com

Table 2: Techniques for Separation of (1Z)- and (1E)-Isomers

TechniquePrincipleApplication Notes
Fractional DistillationDifference in boiling points.Often difficult and energy-intensive as E/Z isomers can have very similar boiling points. google.com
Argentation Chromatography (Silver Ion Chromatography)Differential complexation of alkene isomers with silver ions.A highly effective method for separating cis/trans isomers. Can be implemented as thin-layer chromatography (TLC) or column chromatography. google.com
Chiral ChromatographyDifferential interaction with a chiral stationary phase.While primarily for enantiomers, some chiral columns can resolve geometric isomers. researchgate.net
Gas Chromatography (GC)Separation based on volatility and interaction with the stationary phase.Using appropriate capillary columns (e.g., polar phases) can often resolve E/Z isomers.

While one-pot stereoselective reactions have been developed for other classes of compounds, their application to produce specifically the (1Z)-isomer of propenylpyrazines is not widely documented. nih.gov Therefore, separation remains a key step in obtaining the pure isomer.

Development of Green Chemistry Approaches in Pyrazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazines to reduce environmental impact, improve efficiency, and lower costs. tandfonline.commdpi.com These approaches focus on minimizing waste, avoiding hazardous solvents and reagents, and improving atom economy. researchgate.net

Key developments in the green synthesis of pyrazines include:

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use, energy consumption, and waste generation. A one-pot method for pyrazine synthesis involves the direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol (B129727) at room temperature, catalyzed by a base like potassium tert-butoxide. tandfonline.comresearchgate.net This approach avoids harsh conditions and expensive catalysts. researchgate.net

Use of Benign Solvents: Traditional organic synthesis often relies on volatile and toxic solvents. Green approaches prioritize the use of water, ethanol, or aqueous mixtures, which are more environmentally friendly. researchgate.netmdpi.com

Catalyst-Free and Biocatalytic Methods: Research has focused on developing reactions that proceed efficiently without a catalyst or by using biocatalysts like enzymes. mdpi.com Enzymes operate under mild conditions (pH and temperature) and are highly selective, offering a green alternative to conventional chemical catalysts. nih.gov For example, lipases have been used to catalyze the formation of pyrazinamide (B1679903) derivatives. nih.gov

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net

Biosynthesis: The production of alkylpyrazines by microorganisms is an environmentally friendly alternative to chemical synthesis. mdpi.com For instance, strains of Bacillus subtilis have been shown to produce various alkylpyrazines from precursors like L-threonine. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazines

ParameterConventional MethodsGreen Chemistry Approaches
SolventsOften volatile organic compounds (VOCs).Water, ethanol, aqueous mixtures, or solvent-free conditions. researchgate.net
Reaction ConditionsCan require high temperatures, harsh reagents, and long reaction times. tandfonline.comRoom temperature, mild conditions, shorter reaction times (e.g., via microwave). researchgate.netresearchgate.net
CatalystsHeavy metals (e.g., copper-chromium), strong acids/bases. tandfonline.comEnzymes (biocatalysis), catalyst-free reactions, reusable catalysts. mdpi.comnih.gov
ProcessMulti-step with intermediate isolation.One-pot, multi-component reactions. researchgate.net
Environmental ImpactHigher waste generation, use of hazardous materials. mdpi.comReduced waste, improved atom economy, use of renewable feedstocks. mdpi.comresearchgate.net

These green methodologies represent a significant advancement in the synthesis of pyrazine analogues, offering pathways that are not only more sustainable but also often more efficient and cost-effective. tandfonline.com

State of the Art Analytical Techniques for Characterization and Quantification of 3,5 Dimethyl 2 1z Propenylpyrazine

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating 3,5-Dimethyl-2-(1Z)-propenylpyrazine from complex food matrices prior to its detection and quantification. Both gas and liquid chromatography offer distinct advantages for the analysis of this volatile to semi-volatile compound.

Gas Chromatography (GC) Applications and Column Selection

For this compound, retention indices (RI) have been determined on both non-polar and polar columns, which aids in its identification. The NIST Chemistry WebBook provides retention index data for this compound. nist.gov On a non-polar SE-54 column, which has a stationary phase of 5% phenyl-arylene-95% dimethylpolysiloxane, it exhibits a Van Den Dool and Kratz retention index of 1200. nist.gov For a polar FFAP (Free Fatty Acid Phase) column, a significantly higher retention index of 1629 is reported. nist.gov This difference in retention behavior is invaluable for confirming the identity of the compound in complex mixtures, as the elution order of pyrazines can change depending on the polarity of the stationary phase.

The selection of the GC column should also consider the complexity of the sample matrix. For instance, in the analysis of pyrazines in peanut butter, a polar SUPELCOWAX® 10 column (30 m x 0.25 mm, 0.25 µm) has been successfully used. The oven temperature program is crucial for achieving good separation, for example, starting at 40°C and ramping up to 230°C.

Table 1: GC Retention Indices for this compound

Column TypeStationary PhaseRetention Index (RI)Reference
Non-polarSE-541200 nist.gov
PolarFFAP1629 nist.gov

High-Performance Liquid Chromatography (HPLC) Techniques

While GC is more common for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile derivatives or when derivatization is employed. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of pyrazines.

The separation of pyrazine (B50134) derivatives is typically achieved on octadecyl silica (B1680970) (ODS) or C18 columns. nih.gov The mobile phase composition is a critical parameter, with mixtures of acetonitrile (B52724)/water or methanol (B129727)/water being the most frequently used. nih.govtut.ac.jp The retention of pyrazines in RP-HPLC can be influenced by the organic modifier used. For instance, an abnormal temperature effect, where retention increases with temperature, has been observed for some alkylpyrazines with acetonitrile/water mobile phases, a phenomenon not seen with methanol/water. tut.ac.jp This highlights the importance of careful method development and optimization.

For the analysis of pyrazines, including those structurally similar to the target compound, isocratic elution with a mobile phase of acetonitrile and water, sometimes with additives like formic acid to improve peak shape and for mass spectrometry compatibility, is often employed. sielc.comsielc.comsielc.com Detection is commonly performed using a UV detector, typically in the range of 270-280 nm. nih.govtut.ac.jp While specific HPLC methods for this compound are not extensively documented in the literature, the general principles applied to other alkylpyrazines provide a solid foundation for developing a suitable method.

Mass Spectrometric (MS) Detection and Fragmentation Analysis

Mass spectrometry, particularly when coupled with a chromatographic separation technique like GC or HPLC, is a powerful tool for the definitive identification and quantification of this compound. The choice of ionization technique and the analysis of fragmentation patterns are crucial for structural elucidation.

Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. youtube.com This fragmentation provides a characteristic mass spectrum, often referred to as a "fingerprint," which can be compared to spectral libraries for identification. For alkylpyrazines, EI mass spectra can be very similar for positional isomers, making unambiguous identification challenging based on mass spectra alone. researchgate.netnih.gov However, the fragmentation patterns can still offer valuable structural information. For the closely related compound 3,5-dimethyl-2-propylpyrazine, the EI mass spectrum shows a molecular ion peak (M+) and characteristic fragment ions resulting from the loss of alkyl side chains.

Chemical Ionization (CI) is a soft ionization technique that imparts less energy to the analyte molecule, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]+). youtube.comwikipedia.org This is particularly advantageous when the molecular weight of an unknown compound needs to be determined. Reagent gases like methane (B114726) or ammonia (B1221849) are used to ionize the analyte through proton transfer or adduction. wikipedia.org The use of CI can help to confirm the molecular mass of this compound (C9H12N2, molecular weight: 148.21 g/mol ), which might be weak or absent in the EI spectrum. Atmospheric Pressure Chemical Ionization (APCI) is a variant of CI that is well-suited for online analysis of volatile flavor compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is an invaluable technique for the structural confirmation of isomers, including the differentiation of isomeric pyrazines. nih.govsciopen.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion) is selected and then subjected to collision-induced dissociation (CID) to generate a set of product ions. The resulting product ion spectrum is characteristic of the precursor ion's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous determination of the complete three-dimensional structure of a molecule, including its stereochemistry. For this compound, NMR is essential for confirming the (Z)-configuration of the propenyl group.

The primary NMR techniques used for this purpose include 1H NMR, 13C NMR, and various two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy).

A 13C NMR spectrum for 3,5-Dimethyl-2-(1-propenyl)pyrazine has been reported, showing distinct signals for the nine carbon atoms in the molecule. The chemical shifts in the 13C NMR spectrum provide information about the electronic environment of each carbon atom.

Table 2: Predicted 13C NMR Chemical Shifts for 3,5-Dimethyl-2-(1-propenyl)pyrazine

AtomPredicted Chemical Shift (ppm)
C2155.0
C3145.66
C5122.84
C6166.45
C7 (propenyl)125.38
C8 (propenyl)133.09
C9 (propenyl-CH3)17.54
C10 (3-CH3)15.27
C11 (5-CH3)18.73

Data is predictive and serves as an example.

The stereochemistry of the double bond in the propenyl group is determined primarily through 1H NMR, specifically by analyzing the coupling constants (J-values) between the vinylic protons and through the use of NOESY. For a (Z)-isomer, the coupling constant between the two vinylic protons is typically smaller than that for the corresponding (E)-isomer. Furthermore, a NOESY experiment can show through-space correlations between protons that are in close proximity. In the case of the (1Z)-isomer, a Nuclear Overhauser Effect (NOE) would be expected between the vinylic proton on C7 and the methyl group at C3, which would be absent or much weaker in the (1E)-isomer. 2D NMR techniques like HMBC are also crucial for assigning the proton and carbon signals unambiguously by showing correlations between protons and carbons that are two or three bonds apart.

1D NMR (¹H, ¹³C) Spectral Interpretation

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the electronic environment of each proton in the molecule. The aromatic proton on the pyrazine ring is expected to appear in the downfield region, typically between 8.0 and 8.5 ppm. The protons of the two methyl groups attached to the pyrazine ring would likely resonate at distinct chemical shifts, providing evidence of their different positions relative to the propenyl substituent. The vinyl protons of the (1Z)-propenyl group are of particular interest. Their chemical shifts and, critically, their coupling constants (J-values) would confirm the cis (Z) configuration of the double bond. A smaller coupling constant between the vinyl protons is characteristic of a cis relationship.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The carbon atoms of the pyrazine ring would appear in the aromatic region of the spectrum. The chemical shifts of the two methyl carbons and the three carbons of the propenyl group would be distinct and aid in the complete structural assignment. The specific chemical shifts would be influenced by the substitution pattern on the pyrazine ring.

To illustrate, a hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift ranges for similar compounds.

Atom Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6~8.2~145.0s-
C-2-~152.0--
C-3-~150.0--
C-5-~148.0--
C-6-~145.0--
3-CH₃~2.5~21.0s-
5-CH₃~2.4~20.0s-
H-1'~6.4~130.0dqJ(H1'-H2') ≈ 12 (cis), J(H1'-H3') ≈ 1.5
H-2'~5.8~125.0dqJ(H2'-H1') ≈ 12 (cis), J(H2'-H3') ≈ 7
H-3' (CH₃)~1.9~15.0ddJ(H3'-H2') ≈ 7, J(H3'-H1') ≈ 1.5

Note: This is a hypothetical data table for illustrative purposes.

2D NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of substituted pyrazines and confirming their connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks within the molecule. For this compound, a key correlation would be observed between the two vinyl protons (H-1' and H-2') of the propenyl group, confirming their vicinal relationship. Correlations between the vinyl protons and the methyl protons of the propenyl group would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For instance, the signal for the aromatic H-6 proton would correlate with the C-6 carbon signal, and the signals for the methyl protons would correlate with their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations would be expected between the H-1' proton of the propenyl group and the C-2 and C-3 carbons of the pyrazine ring, confirming the attachment point of the substituent. Correlations between the methyl protons at positions 3 and 5 and the adjacent ring carbons would further solidify the structural assignment. The magnitude of the ³J(H,C) coupling constants can sometimes provide additional stereochemical information.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural elucidation of this compound. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netoxinst.com

Spectroscopic and Other Advanced Methods

Beyond NMR, other spectroscopic techniques and advanced sample preparation methods are vital for the characterization and quantification of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the alkyl substituents. The C=N stretching vibrations of the pyrazine ring would also be observable. The C=C stretching vibration of the propenyl group would be present, and its exact position might offer subtle clues about the substitution pattern. While a detailed spectrum for the (1Z)-isomer is not available, a representative IR spectrum for a related pyrazine derivative is shown below for illustrative purposes.

Functional Group Hypothetical Wavenumber (cm⁻¹)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=N stretch (pyrazine ring)1500 - 1600
C=C stretch (propenyl)1640 - 1680
C-H bend (aromatic)690 - 900
C-H bend (aliphatic)1350 - 1480

Note: This is a hypothetical data table for illustrative purposes.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. Pyrazine and its derivatives exhibit characteristic π → π* and n → π* transitions. The UV-Vis spectrum of this compound would show absorption maxima corresponding to these transitions. The position and intensity of these bands are influenced by the substituents on the pyrazine ring and the conjugation with the propenyl group.

The analysis of this compound in complex matrices, such as food, requires efficient sample preparation techniques to isolate and concentrate the analyte prior to instrumental analysis. nih.govresearchgate.net

Advanced Sample Preparation: Modern extraction techniques are often employed to enhance the recovery and reduce matrix interference. These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace of a sample or directly immersed in a liquid sample to extract volatile and semi-volatile compounds. nih.govresearchgate.net

Stir Bar Sorptive Extraction (SBSE): This technique uses a magnetic stir bar coated with a thick layer of polydimethylsiloxane (B3030410) (PDMS) to extract analytes from a liquid sample with high efficiency.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method in food analysis that involves an extraction with a solvent (typically acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (dSPE). chromatographyonline.comyoutube.com

Derivatization Techniques: Derivatization is a chemical modification of the analyte to improve its chromatographic properties or detection sensitivity, particularly for gas chromatography (GC) analysis. greyhoundchrom.comresearchgate.netgcms.cz While pyrazines are generally volatile, derivatization can be beneficial in certain applications. Common derivatization reactions for compounds with active hydrogens (which is not the primary feature of this pyrazine) include silylation and acylation. fujifilm.comtcichemicals.com For pyrazines, derivatization is less common but can be used to enhance detectability by introducing a specific functional group that is more responsive to a particular detector.

Theoretical and Computational Investigations of 3,5 Dimethyl 2 1z Propenylpyrazine

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) studies are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to investigate the electronic structure of 3,5-Dimethyl-2-(1Z)-propenylpyrazine. These studies provide detailed information about molecular orbitals, charge distribution, and reactivity.

DFT calculations, for instance, could determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about the electron density distribution and the nature of the chemical bonds within the molecule. For pyrazine (B50134) derivatives, these calculations often highlight the delocalization of π-electrons within the aromatic ring and the influence of substituents on the electronic properties.

Illustrative Data from a Hypothetical Quantum Mechanical Study:

The following table represents the type of data that would be generated from a DFT study on this compound. Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.

ParameterHypothetical ValueSignificance
HOMO Energy -6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy -1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.3 eVRelates to the chemical stability and reactivity.
Dipole Moment 1.8 DProvides insight into the polarity of the molecule.
NBO Charge on N1 -0.45 eQuantifies the partial charge on the nitrogen atom.
NBO Charge on N4 -0.48 eQuantifies the partial charge on the other nitrogen atom.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the conformational flexibility and intermolecular interactions of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box, and calculating the forces between atoms to model their motion.

These simulations can reveal the preferred conformations of the propenyl side chain relative to the pyrazine ring, including the rotational barriers around the single bonds. Understanding the conformational landscape is crucial as it can influence the molecule's interaction with biological targets or its physical properties. Furthermore, MD simulations can be used to study how this compound interacts with other molecules, such as solvent molecules or potential binding partners, by analyzing the non-covalent interactions like hydrogen bonds and van der Waals forces.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The table below illustrates potential outputs from an MD simulation of this compound. Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found in the reviewed literature.

PropertyHypothetical FindingImplication
Dominant Conformation The propenyl group is nearly planar with the pyrazine ring.Suggests a relatively rigid structure with limited flexibility.
Rotational Energy Barrier (C-C single bond) 12 kJ/molIndicates the energy required for rotation of the propenyl group.
Solvation Shell Structure Ordered water molecules around the nitrogen atoms.Highlights the potential for hydrogen bonding with the solvent.
Radius of Gyration 3.5 ÅProvides a measure of the molecule's compactness.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. libretexts.org These models are instrumental in drug discovery and toxicology for predicting the activity of new compounds. mdpi.com

To build a QSAR model for this compound, a dataset of structurally similar pyrazine derivatives with known biological activities would be required. nih.gov Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight) and electronic properties (from QM studies), would be calculated for each compound. thaiscience.info Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a mathematical model that relates these descriptors to the observed activity. Such a model could then be used to predict the activity of this compound.

Illustrative Hypothetical QSAR Model for Pyrazine Derivatives:

This table demonstrates a simplified, hypothetical QSAR equation and the types of descriptors that might be used. Disclaimer: This is a hypothetical model for illustrative purposes, as no specific SAR studies for this compound were found.

DescriptorCoefficientDescription
LogP (Octanol-Water Partition Coefficient) +0.5Represents the lipophilicity of the molecule.
LUMO Energy -0.2Represents the electron-accepting capacity.
Molecular Surface Area +0.01Relates to the size and shape of the molecule.
(Constant) +1.5Intercept of the regression model.
Hypothetical QSAR Equation pIC50 = 1.5 + (0.5 * LogP) - (0.2 * LUMO) + (0.01 * Surface Area)A predictive equation for biological activity (pIC50).

Stereochemical Analysis and Isomerization Pathways

The designation "(1Z)" in this compound indicates the stereochemistry around the carbon-carbon double bond of the propenyl group. The 'Z' (from the German zusammen, meaning together) signifies that the higher priority substituents on each carbon of the double bond are on the same side. The stereoisomer of this compound would be the (E)-isomer (entgegen, meaning opposite), which is E-2-propenyl-3,5-dimethylpyrazine. nist.gov

The stereochemistry of a molecule can have a significant impact on its physical, chemical, and biological properties. Computational methods can be used to analyze the relative stabilities of the (Z) and (E) isomers. By calculating the ground-state energies of both isomers, it is possible to predict which one is more thermodynamically stable.

Furthermore, computational chemistry can be used to investigate the isomerization pathways between the (Z) and (E) forms. This could involve, for example, locating the transition state for the rotation around the double bond. Such isomerization can sometimes be induced by heat or light (photoisomerization). Understanding these pathways is important for predicting the stability and behavior of the compound under different conditions.

Comparison of (Z) and (E) Isomers:

PropertyThis compoundE-2-propenyl-3,5-dimethylpyrazine
Stereochemistry 'Z' isomer'E' isomer
Relative Stability (Hypothetical) Potentially less stable due to steric hindrance.Potentially more stable due to reduced steric hindrance.
Dipole Moment (Hypothetical) May have a slightly different dipole moment from the (E) isomer.May have a slightly different dipole moment from the (Z) isomer.
Spectroscopic Properties (Hypothetical) Expected to have distinct NMR and IR spectra compared to the (E) isomer.Expected to have distinct NMR and IR spectra compared to the (Z) isomer.

Biological and Ecological Roles of 3,5 Dimethyl 2 1z Propenylpyrazine in Non Human Systems

Role as Metabolites in Microbial Communities

Alkylpyrazines, including 3,5-Dimethyl-2-(1Z)-propenylpyrazine, are recognized as significant volatile organic compounds (VOCs) produced by various microbial communities. Their formation is often a result of microbial metabolism, particularly through pathways involving amino acids.

A notable instance of the microbial production of this specific compound was observed during the storage of sea cucumber peptide powders. A study investigating the formation of off-flavor compounds identified (Z)-3,5-dimethyl-2-(1-propenyl)-pyrazine as a characteristic off-flavor component after 80 days of storage. Its presence was attributed, in part, to microbial metabolism, alongside other chemical processes like the Maillard reaction and esterification. mdpi.com This finding underscores the role of microorganisms in generating this pyrazine (B50134) derivative in protein-rich food matrices during storage.

While direct research on the biosynthesis of this compound is limited, the general pathways for pyrazine formation by microorganisms are better understood. For example, some pyrazines are known to be synthesized by bacteria from amino acids. nih.gov The biosynthesis of phenazines, another class of nitrogen-containing heterocyclic compounds, by Pseudomonas species is well-documented and involves complex regulatory networks. nih.gov Although structurally different, this highlights the capability of bacteria to produce a diverse array of such compounds.

The following table summarizes the occurrence of this compound as a microbial metabolite in the specified context.

Challenges, Emerging Research Directions, and Future Perspectives in 3,5 Dimethyl 2 1z Propenylpyrazine Research

Methodological Advancements in Detection and Characterization

A primary challenge in studying 3,5-Dimethyl-2-(1Z)-propenylpyrazine is its detection and accurate characterization, often in complex matrices and at trace levels. Distinguishing between stereoisomers, such as the (Z)- and (E)- forms of 2-propenyl-3,5-dimethylpyrazine, requires high-resolution analytical methods. nist.gov

Recent methodological advancements are addressing these challenges. Solid Phase Microextraction (SPME) has emerged as an efficient solventless extraction technique for volatile compounds like pyrazines, minimizing thermal degradation that can occur with methods like simultaneous distillation and extraction (SDE). scispace.com When coupled with Gas Chromatography (GC), SPME allows for the effective extraction and detection of pyrazines from various samples. scispace.com

Furthermore, the use of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is becoming more common for the analysis of pyrazines in liquid samples. nih.gov This technique offers high sensitivity and selectivity, enabling the quantification of specific pyrazines and the optimization of mass spectrometry parameters for individual compounds. nih.gov The development of methods that combine different analytical approaches is crucial for obtaining the best response for pyrazine (B50134) separation and detection. scispace.com

TechniquePrincipleAdvancements & Significance for this compound
SPME-GC Adsorption of volatile analytes onto a coated fiber, followed by thermal desorption into a Gas Chromatograph for separation and detection.Enables solvent-free extraction, reducing analytical bias from high temperatures and allowing for sensitive detection in complex headspace. scispace.com
UPLC-MS/MS High-resolution liquid chromatography for separation, followed by mass spectrometry for detection and quantification based on mass-to-charge ratio.Provides high sensitivity and specificity for quantifying pyrazines in liquid matrices; optimization of Multiple Reaction Monitoring (MRM) transitions enhances accuracy. nih.gov

Elucidation of Novel Formation Pathways

The formation of pyrazines is complex, primarily occurring through two major routes: the Maillard reaction during the thermal treatment of foods and microbial biosynthesis. researchgate.net While these general pathways are known, the specific precursors and reaction cascades that lead to the synthesis of this compound are not fully understood.

Research on related alkylpyrazines has begun to shed light on these mechanisms. For instance, studies on Bacillus subtilis have identified a synthesis pathway for 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine that starts with L-threonine. asm.orgasm.orgnih.gov This process involves the enzyme L-threonine-3-dehydrogenase, which catalyzes the initial step, followed by a series of non-enzymatic, pH-dependent reactions. asm.orgasm.org The elucidation of such microbial pathways presents a significant research frontier. Different strains of microorganisms, even within the same species like B. subtilis, show predispositions to produce different profiles of alkylpyrazines, suggesting distinct metabolic features. researchgate.net

Another emerging area is understanding how the structure of precursors, such as peptides, influences pyrazine formation during the Maillard reaction. mdpi.com Studies have shown that the type and sequence of amino acids in dipeptides and tripeptides can significantly affect the yield and variety of pyrazines produced. mdpi.com Future research will likely focus on identifying the specific amino acid and sugar combinations, as well as the microbial enzymes, that selectively produce this compound.

Formation PathwayKey PrecursorsEmerging Research Focus
Maillard Reaction Amino acids (e.g., lysine, arginine) and reducing sugars (e.g., glucose). researchgate.netmdpi.comInvestigating how peptide structure and amino acid sequence influence the profile of pyrazines formed. mdpi.com
Microbial Biosynthesis Amino acids (e.g., L-threonine), sugars (e.g., glucose). asm.orgresearchgate.netIdentifying specific enzymes (e.g., L-threonine-3-dehydrogenase) and microbial strains (Bacillus, Pseudomonas) responsible for synthesizing specific pyrazines. asm.org

Expanding Understanding of Biological and Ecological Significance

Pyrazines are crucial semiochemicals in the natural world, mediating a wide range of behaviors. semanticscholar.orgresearchgate.net They are known to function as alarm pheromones in insects like ants, and as components of aposematic (warning) signals in insects such as the wood tiger moth, which uses pyrazines to deter avian predators. adv-bio.comoup.com Plants also produce pyrazines as part of their defense mechanisms against herbivores and pathogens. adv-bio.com

A significant challenge is to determine the specific biological and ecological role of this compound. The function of a pyrazine can be highly context-dependent, and its activity may be part of a synergistic interaction with other volatile compounds. oup.com For example, research on the wood tiger moth has shown that while one pyrazine (IBMP) alone was not effective against predators, it provided protection when combined with another pyrazine (SBMP). oup.com

Future research must move beyond simply identifying the presence of this compound in an organism. It will require detailed behavioral assays and ecological studies to understand its function. This includes investigating its role in insect communication, plant defense, and interactions with microorganisms. semanticscholar.orgresearchgate.net Such knowledge is essential not only for advancing basic science but also for potentially harnessing these compounds in sustainable pest management technologies. semanticscholar.orgadv-bio.com

Integration of Omics Data for Comprehensive Analysis

The complexity of pyrazine biosynthesis and function necessitates a holistic approach. The integration of multiple "omics" data sets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for a comprehensive analysis. mdpi.com This multi-omics approach can connect the genetic potential of an organism with the actual production of specific metabolites and their ultimate function. nih.gov

For instance, metabolomics can identify and quantify this compound and its potential precursors in a biological sample. mdpi.com Simultaneously, genomics and transcriptomics can identify the genes and transcripts that code for the enzymes involved in its biosynthetic pathway. Proteomics can then confirm the presence and abundance of these enzymes. By integrating these layers of information, researchers can build detailed models of how this compound is produced and regulated. plos.orgnih.gov

This integrative strategy is still in its early stages in the field of pyrazine research but holds immense promise. It can help elucidate the complex enzymatic pathways in both insects and their microbial symbionts, which remain largely uncharacterized. semanticscholar.org Furthermore, combining omics data can uncover novel associations between the production of this pyrazine and specific physiological states or ecological interactions, providing a deeper understanding of its significance. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for preparing pyrazine derivatives like 3,5-dimethyl-2-(1Z)-propenylpyrazine?

Pyrazines are typically synthesized via cyclocondensation reactions. For substituted pyrazines, a common approach involves reacting α,β-unsaturated carbonyl compounds (e.g., chalcones) with hydrazine derivatives. For example:

  • Hydrazine reaction : Refluxing hydroxychalcones with hydrazine hydrate in ethanol yields 2-pyrazolines, with regioselectivity influenced by electron-donating/withdrawing substituents .
  • Substituted hydrazines : Using phenylhydrazine derivatives (e.g., 2-chlorophenylhydrazine) under similar conditions introduces aryl groups at specific positions, enabling systematic structural variation .
    Key parameters : Solvent polarity (ethanol vs. methanol), reaction time (6–8 hours), and stoichiometry (1:1 molar ratio of carbonyl to hydrazine).

Q. How do researchers validate the structural identity of synthesized pyrazine derivatives?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • WinGX suite : Used for refining single-crystal data, resolving bond lengths/angles, and verifying stereochemistry (e.g., Z/E configuration of the propenyl group) .
  • Rigaku diffractometers : Provide high-resolution data (e.g., β angles of 99.798° in monoclinic systems) to distinguish between positional isomers .
    Complementary methods : NMR (1H/13C) for dynamic stereochemical analysis and HRMS for molecular formula confirmation.

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazine derivatives?

Density functional theory (DFT) is critical for predicting reaction pathways and electronic properties:

  • Functional selection : The B3LYP hybrid functional (combining exact exchange and gradient corrections) accurately predicts thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .
  • Electron correlation : The Colle-Salvetti correlation-energy formula, adapted into a density functional, improves accuracy for systems with strong electron delocalization (e.g., pyrazine aromatic rings) .
    Validation : Compare computed vibrational spectra (IR/Raman) with experimental data to identify discrepancies in charge distribution .

Q. How are structure-activity relationships (SAR) systematically studied for pyrazine derivatives?

SAR studies require controlled structural modifications:

  • Systematic substitution : Introduce hydroxyl, methyl, or aryl groups at positions 3, 5, or 2 to assess bioactivity changes (e.g., antimicrobial or CNS activity) .
  • Crystallographic data : Correlate steric parameters (e.g., torsion angles from WinGX) with biological potency .
    Advanced assays : Molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like VEGFR2 or MMP9 .

Q. How do researchers resolve contradictions between computational predictions and experimental data?

Discrepancies often arise from incomplete electron correlation models or solvent effects:

  • Hybrid functionals : Incorporate exact exchange terms (e.g., in B3LYP) to improve agreement with experimental geometries .
  • Implicit solvent models : Use COSMO or SMD in DFT to account for solvation effects overlooked in gas-phase calculations .
    Case study : If computed dipole moments diverge from crystallographic data, re-evaluate basis set selection (e.g., 6-311++G** vs. def2-TZVP) .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazine Derivatives

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Refinement R-factor
N′-Substituted pyrazineP21/n10.987.6915.8999.80.036
Hydroxylated pyrazolineMonoclinic8.2112.349.87102.30.042

Q. Table 2. DFT Functionals for Pyrazine Systems

FunctionalApplicationError MarginReference
B3LYPThermochemistry, geometry optimization±2.4 kcal/mol
Colle-Salvetti (LC-ωPBE)Electron correlation in aromatic systems±5% (correlation energy)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.